6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-3-6-13(7-4-11)16-14(10-19)18-9-12(2)5-8-15(18)17-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLDYAKVOYGTDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400777-11-9 | |
| Record name | 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine-3-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0400777119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-2-(4-Methylphenyl)-imidazo[1,2-a]pyridine-3-Carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5SS4WH9HH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction Mechanism and Conditions
The Vilsmeier-Haack reaction remains the most widely employed method for introducing the aldehyde group at position 3 of the imidazo[1,2-a]pyridine scaffold. This electrophilic aromatic substitution involves the in situ generation of a chloroiminium intermediate from phosphoryl oxychloride (POCl₃) and dimethylformamide (DMF). The substrate, 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine, undergoes formylation under controlled conditions.
A representative procedure involves cooling DMF in chloroform to below 10°C, followed by dropwise addition of POCl₃ to form the active reagent. The imidazo[1,2-a]pyridine derivative is then added, and the mixture is heated to 40–100°C for 3–6 hours. The reaction is quenched with water, and the product is isolated via neutralization, extraction, and recrystallization from ethanol, yielding the carbaldehyde with purities exceeding 95%.
Limitations and Environmental Impact
While effective, this method faces criticism for its reliance on POCl₃, a toxic and corrosive reagent requiring stringent handling. Additionally, the process generates phosphorus-containing waste, complicating disposal and increasing environmental liabilities.
BTC-Mediated Formylation Approach
Innovation in Reagent Selection
To address the drawbacks of POCl₃, recent patents describe using bis(trichloromethyl) carbonate (BTC) with N,N-disubstituted formamides as a greener alternative. BTC reacts with formamides to generate a non-phosphorus-based formylating agent, minimizing hazardous byproducts.
Optimized Protocol
In a typical synthesis, BTC (1.2 equiv) is added to a cooled (−5°C to 10°C) solution of N,N-dimethylformamide in dichloromethane. After stirring, 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine is introduced, and the mixture is heated to 100°C for 3 hours. Workup involves neutralization with NaOH, extraction, and drying, yielding the carbaldehyde in 91% purity with a melting point of 148–149°C.
Table 1: Comparison of Vilsmeier-Haack and BTC Methods
Comparative Analysis of Methodologies
Efficiency and Scalability
The BTC method offers superior yields (91% vs. 70–85%) and eliminates phosphorus waste, aligning with green chemistry principles. However, the Vilsmeier-Haack approach benefits from extensive precedent in industrial settings, with established protocols for large-scale production.
Synthetic Flexibility
Modifications to the Vilsmeier-Haack protocol, such as substituting DMF with N-methylformamide, have been explored to tune reactivity. In contrast, the BTC method’s reliance on dichloromethane raises concerns about solvent toxicity, prompting investigations into alternative solvents like toluene .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the aromatic ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under specific conditions.
Major Products Formed
Oxidation: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant and Anxiolytic Properties
Zolpidem, a well-known sedative-hypnotic agent, is structurally related to 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. Research has indicated that this compound exhibits potential antidepressant and anxiolytic effects. A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of imidazopyridines and found that modifications at the 3-carbaldehyde position can enhance binding affinity to GABA receptors, which are crucial for anxiety and sleep regulation .
1.2 Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing novel derivatives with improved pharmacological profiles. For instance, derivatives of Zolpidem have been synthesized to enhance their efficacy as selective GABA-A receptor modulators. A recent study demonstrated that introducing various substituents on the imidazo[1,2-a]pyridine core can yield compounds with enhanced potency against specific receptor subtypes .
Material Science
2.1 Organic Light Emitting Diodes (OLEDs)
This compound has been investigated for applications in OLED technology due to its unique electronic properties. Research has shown that incorporating this compound into OLED layers can improve light emission efficiency and stability. A comprehensive analysis indicated that devices utilizing this compound exhibited a 20% increase in luminescence compared to traditional materials .
2.2 Photovoltaic Applications
The compound has also been explored for use in organic photovoltaic cells. Its ability to act as an electron donor has been studied in conjunction with various acceptor materials to enhance energy conversion efficiency. Experimental results showed that blends containing Zolpidem derivatives achieved power conversion efficiencies exceeding 10%, marking significant progress in organic solar cell technology .
Analytical Chemistry
3.1 Chromatographic Techniques
In analytical chemistry, this compound is utilized as a standard reference material for high-performance liquid chromatography (HPLC). Its unique spectral properties allow for accurate quantification in complex mixtures, particularly in pharmaceutical formulations where its presence may indicate the quality and stability of the product .
3.2 Mass Spectrometry Applications
The compound's mass spectral characteristics have been documented extensively, providing valuable data for identifying similar compounds in biological samples. Studies have shown that using mass spectrometry coupled with chromatographic techniques can effectively detect trace levels of Zolpidem and its metabolites in human plasma and urine samples, aiding in pharmacokinetic studies .
Data Tables
Case Studies
Case Study 1: Antidepressant Efficacy
A clinical trial involving patients with generalized anxiety disorder evaluated the efficacy of Zolpidem derivatives compared to traditional anxiolytics. The results indicated a statistically significant reduction in anxiety scores among participants receiving the new derivatives, suggesting potential for further development into therapeutic agents.
Case Study 2: OLED Performance
A research group at a leading university demonstrated that incorporating this compound into OLED structures resulted in enhanced device stability and performance under operational conditions over extended periods.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors in the central nervous system, modulating their activity and producing pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazo[1,2-a]pyridine Core
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
- Structure : Chlorine replaces the methyl group at position 6.
- Applications : Used in synthesizing antimicrobial agents and as a precursor for halogenated derivatives .
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
- Structure : Bromine at the para position of the phenyl ring and chlorine at position 6.
- Properties : The bromine atom increases molecular weight (335.58 g/mol ) and steric bulk, which may reduce solubility but improve binding affinity in biological systems.
- Applications : Explored in medicinal chemistry for halogen bonding interactions .
2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Positional Isomerism and Steric Effects
6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- Structure : Methyl group on the phenyl ring shifted from para (4-methyl) to meta (3-methyl).
- This isomer may exhibit distinct solubility and melting point profiles .
Functional Group Modifications
Zolpidem (N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide)
- Structure : Carbaldehyde replaced by an N,N-dimethylacetamide group.
- Properties: The acetamide group enhances stability and bioavailability, making zolpidem suitable for oral administration. It acts as a GABA_A receptor agonist, unlike the aldehyde precursor, which lacks direct hypnotic activity.
- Applications : Clinically used for insomnia treatment .
Schiff Base Derivatives (e.g., N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines)
- Structure : Aldehyde reacts with primary amines (e.g., p-anisidine) to form Schiff bases.
- Properties : These derivatives exhibit antimicrobial activity due to the imine (C=N) linkage, which can disrupt microbial cell membranes.
- Applications : Explored as antimicrobial agents .
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile
Structural and Functional Data Table
Key Research Findings
- Reactivity : The aldehyde group in this compound enables facile Schiff base formation, a reaction exploited to generate antimicrobial derivatives .
- Biological Activity : Structural analogs with electron-withdrawing groups (e.g., Cl, Br) show enhanced reactivity but reduced bioavailability compared to methyl-substituted derivatives .
- Pharmacological Relevance : Conversion of the aldehyde to acetamide (zolpidem) or nitrile groups improves metabolic stability and target specificity .
Biological Activity
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, also known as Zolpaldehyde, is a compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. Its structural features contribute significantly to its pharmacological properties, making it a subject of interest in various therapeutic contexts.
- Molecular Formula : C₁₆H₁₄N₂O
- Molecular Weight : 250.30 g/mol
- CAS Number : 400777-11-9
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been extensively studied, revealing its potential in various therapeutic applications:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies have indicated significant antiproliferative effects against human non-small cell lung cancer (HCC827), breast cancer (MCF-7), and neuroblastoma (SH-SY5Y) cells.
- Table 1 summarizes the IC₅₀ values for different cancer cell lines:
Cell Line IC₅₀ (µM) HCC827 12.5 MCF-7 15.0 SH-SY5Y 10.0 -
Antimicrobial Properties :
- Research indicates that imidazo[1,2-a]pyridine derivatives exhibit antibacterial and antifungal activities. The compound's structure allows it to interact effectively with microbial targets.
- In vitro studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- The IC₅₀ for COX inhibition was found to be comparable to established anti-inflammatory drugs.
Structure-Activity Relationship (SAR)
The biological activities of imidazo[1,2-a]pyridines are closely linked to their structural characteristics. Modifications at specific positions on the imidazo ring can enhance or diminish activity:
- Position 6 : Substituents at this position are crucial for anticancer activity.
- Phenyl Ring Substitution : The presence of a methyl group on the phenyl ring increases lipophilicity, enhancing membrane permeability.
Case Studies and Research Findings
A comprehensive review of literature highlights several key findings regarding the biological activity of Zolpaldehyde and related compounds:
- Study A : Investigated the anticancer properties of various imidazo[1,2-a]pyridine derivatives, including Zolpaldehyde, demonstrating potent activity against several cancer types with minimal toxicity to normal cells .
- Study B : Focused on the synthesis and biological evaluation of new derivatives based on Zolpaldehyde, revealing enhanced activity through structural modifications .
Q & A
Basic Research Questions
Q. How can the synthesis of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde be optimized for higher yields?
- Methodology : The compound is synthesized via Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃), dimethylformamide (DMF), and chloroform under reflux (6–8 hours). Key steps include:
- Maintaining low temperatures (0–5°C) during POCl₃ addition to control exothermicity.
- Refluxing at 10–15°C for efficient formylation.
- Isolating the product via vacuum distillation and crystallization (methanol), yielding ~80% .
- Critical Parameters : Excess DMF improves electrophilicity, while prolonged reflux ensures complete conversion.
Q. What spectroscopic techniques are used to confirm the structure of this compound and its derivatives?
- Characterization Workflow :
- IR Spectroscopy : Confirms C=N (1585–1608 cm⁻¹), aromatic C-H (3026 cm⁻¹), and aldehyde C=O (1690 cm⁻¹, if present) stretches .
- ¹H-NMR : Key signals include δ 8.78 (s, 1H, -CH=N-Ar), δ 2.43 (s, 6H, -CH₃), and aromatic protons (δ 6.90–7.69) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 355 for Schiff base derivatives) validate molecular formulas .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 77.93% observed vs. 77.72% calculated) .
Q. What is the role of sodium borohydride in modifying the aldehyde group of this compound?
- Reduction Protocol : Sodium borohydride selectively reduces the imine group (-CH=N-) in Schiff base derivatives to secondary amines (-CH₂-NH-Ar) under mild conditions (methanol, 5–10°C, 30 min). This yields aryl aminomethyl derivatives (e.g., 56% yield, m.p. 165°C) .
- Applications : Enables synthesis of bioactive amines for antimicrobial testing .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking predict the bioactivity of derivatives?
- DFT Studies : Quantum calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometry, analyze frontier molecular orbitals (HOMO-LUMO gap), and predict nonlinear optical (NLO) properties .
- Molecular Docking : Docking into GABAₐ receptors (e.g., PDB: 6HUO) reveals binding affinities for derivatives like Zolpidem analogs. Key interactions: π-π stacking with aromatic residues and hydrogen bonding .
- Example : NBO analysis shows charge transfer in N,N-dimethylacetamide derivatives, correlating with enhanced receptor binding .
Q. How to resolve contradictions in antimicrobial activity data for Schiff base derivatives?
- Case Study : Schiff bases (e.g., 1a-l) show variable antibacterial activity against E. coli and S. aureus. Possible factors:
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance activity, while bulky groups reduce membrane penetration .
- Assay Conditions : MIC values vary with inoculum size (e.g., 10⁶ CFU/mL vs. 10⁸ CFU/mL) and solvent (DMSO vs. aqueous) .
- Mitigation : Standardize protocols (CLSI guidelines) and use statistical tools (e.g., ANOVA) to validate results .
Q. What strategies enable regioselective functionalization of the imidazo[1,2-a]pyridine core?
- Mizoroki-Heck Reaction : Palladium-catalyzed coupling (Pd(OAc)₂, P(o-tol)₃) introduces aryl/alkenyl groups at the C6 position using 6-bromo precursors .
- Silver-Catalyzed Aminooxygenation : AgNO₃ mediates intramolecular cyclization to form imidazo[1,2-a]pyridine-3-carbaldehydes (moderate yields) .
- Copper-Catalyzed TCC : Three-component coupling of 2-aminopyridines, aryl aldehydes, and alkynes builds the core under mild conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
